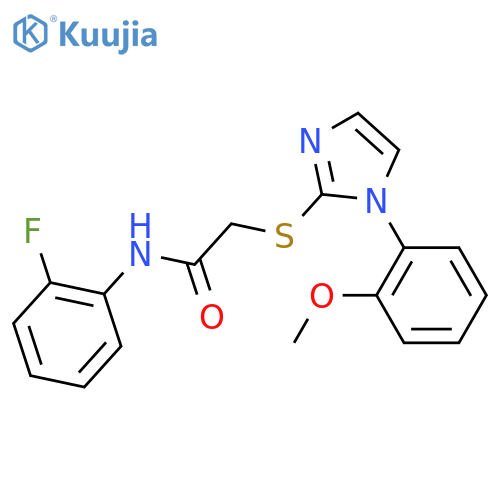

Cas no 869345-32-4 (N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide

- N-(2-fluorophenyl)-2-((1-(2-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

- AKOS001580225

- F1872-0239

- 869345-32-4

- N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

- N-(2-fluorophenyl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

-

- インチ: 1S/C18H16FN3O2S/c1-24-16-9-5-4-8-15(16)22-11-10-20-18(22)25-12-17(23)21-14-7-3-2-6-13(14)19/h2-11H,12H2,1H3,(H,21,23)

- InChIKey: GHTYCETWEDODDH-UHFFFAOYSA-N

- SMILES: S(CC(NC1C=CC=CC=1F)=O)C1=NC=CN1C1C=CC=CC=1OC

計算された属性

- 精确分子量: 357.09472610g/mol

- 同位素质量: 357.09472610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 5

- 重原子数量: 25

- 回転可能化学結合数: 6

- 複雑さ: 443

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.5

- トポロジー分子極性表面積: 81.4Ų

N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1872-0239-3mg |

N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |

869345-32-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1872-0239-2mg |

N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |

869345-32-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1872-0239-2μmol |

N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |

869345-32-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1872-0239-1mg |

N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide |

869345-32-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamideに関する追加情報

Professional Introduction to N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 869345-32-4)

N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 869345-32-4, represents a unique molecular architecture that combines fluorine substitution with imidazole sulfanyl functional groups, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural features of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide contribute to its potential biological activity. The presence of a fluorophenyl moiety is particularly noteworthy, as fluorine atoms are widely recognized for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic properties of pharmaceutical compounds. This characteristic has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents.

The imidazole sulfanyl group in the molecule adds another layer of complexity, providing a versatile scaffold for further chemical modifications. Imidazole derivatives are well-documented for their diverse biological roles, including antimicrobial, antifungal, and anti-inflammatory activities. The incorporation of a sulfanyl group further enhances the compound's reactivity and potential interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel scaffolds that combine multiple pharmacophoric elements to achieve synergistic effects. N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide exemplifies this trend, as it integrates both fluorophenyl and imidazole sulfanyl moieties into a single molecule. Such multifunctional compounds are increasingly being explored for their potential to address complex diseases through multiple mechanisms of action.

The synthesis of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic techniques has enabled researchers to optimize the yield and purity of this compound, making it more accessible for further biological evaluation.

The pharmacological profile of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has been the subject of several preliminary studies. These investigations have revealed promising activities in vitro, particularly against certain cancer cell lines and inflammatory pathways. The compound's ability to modulate these pathways suggests its potential as a lead compound for the development of novel therapeutic agents.

The role of computational chemistry and molecular modeling in the study of N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide cannot be overstated. These tools have been instrumental in predicting the compound's binding modes to biological targets and optimizing its structure for improved efficacy. By leveraging computational methods, researchers can accelerate the drug discovery process and reduce the reliance on empirical screening.

In conclusion, N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ysulfanyl}acetamide (CAS No. 869345-32-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable asset in the search for new therapeutic interventions. As research continues to uncover the full potential of this compound, it is likely to play an increasingly important role in the development of next-generation pharmaceuticals.

869345-32-4 (N-(2-fluorophenyl)-2-{1-(2-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide) Related Products

- 39522-26-4(6-Methyl-2H-1,4-benzoxazin-3(4H)-one)

- 7223-85-0(BENZO[H]QUINAZOLIN-4(1H)-ONE, 2-AMINO-5,6-DIHYDRO-)

- 1891419-76-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-ol)

- 1261754-62-4(C-(3-Chloro-2'-(trifluoromethoxy)biphenyl-2-yl)-methylamine)

- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)

- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)

- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 71675-87-1(2-Methoxy-4-amino-5-ethylsulfonylbenzoic Acid)

- 2757900-45-9(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl 4-methylbenzene-1-sulfonate)

- 6739-22-6(2-cyclopropyl-1-phenylethan-1-one)